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Compound of Interest

Compound Name: VE-821

Cat. No.: B612159

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of VE-821, a potent
and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.
The data presented herein is intended to assist researchers in evaluating the suitability of VE-
821 for their studies and to offer a comparative perspective against other relevant kinase
inhibitors.

Executive Summary

VE-821 demonstrates high selectivity for ATR kinase, with significantly less activity against
other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ATM,
DNA-PK, mTOR, and PI3K. This selectivity is crucial for elucidating the specific roles of ATR in
cellular processes, particularly in the DNA Damage Response (DDR), without the confounding
effects of off-target inhibition. This guide presents quantitative data on its inhibitory activity,
details the experimental methodologies used for these assessments, and visualizes the key
signaling pathway affected by VE-821.

Comparative Kinase Inhibition Profile

The selectivity of VE-821 has been primarily characterized against the PIKK family of kinases
due to their structural similarities. The following table summarizes the inhibitory constants (Ki)
of VE-821 against ATR and other key kinases.
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Kinase Target VE-821 Ki (nM) Fold Selectivity vs. ATR
ATR 13[1][2][3] 1

ATM 16,000[2][3] >1230

DNA-PK 2,200[2][3] >169

mTOR >1,000[1][2] >77

PI3Ky 3,900[1][2] >300

Data compiled from multiple sources. Fold selectivity is calculated relative to the Ki for ATR.

VE-821 also shows minimal activity against a broader panel of unrelated protein kinases,
although detailed public data on a comprehensive kinome scan is limited.[4][5]

Comparison with other ATR Inhibitors

While detailed side-by-side kinase panel data is not extensively available in the public domain,
some comparisons can be drawn with other known ATR inhibitors.

o VE-822 (VX-970): A close analog of VE-821, VE-822 (also known as berzosertib) is reported
to have enhanced potency, solubility, and selectivity.[6][7] It has shown over 100-fold
selectivity for ATR over ATM and DNA-PK in cellular assays.[7]

e AZ20: Another potent and selective ATR inhibitor. While direct comparative kinase panel data
with VE-821 is scarce, studies confirm its specificity for ATR and its ability to inhibit the
phosphorylation of ATR's downstream target, Chk1.[8]

Signaling Pathway and Experimental Workflow

To understand the context of VE-821's action, it is essential to visualize its place in the ATR
signaling pathway and the general workflow for assessing its inhibitory activity.
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Caption: ATR Signaling Pathway and Point of VE-821 Inhibition.
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Caption: Experimental Workflow for Kinase Inhibition Assay.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 47 Tech Support


https://www.benchchem.com/product/b612159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The inhibitory activity of VE-821 and its cross-reactivity against other kinases are typically
determined using a radiometric-phosphate incorporation assay.[4]

Objective: To measure the ability of a compound to inhibit the kinase activity of a specific
enzyme (e.g., ATR, ATM, DNA-PK).

Materials:

o Purified kinase (e.g., ATR, ATM, DNA-PK)

» Specific target peptide substrate

o Assay buffer

e VE-821 (or other test compounds) in DMSO

¢ [y-33P]ATP (radiolabeled ATP)

e Phosphocellulose filter mats or similar capture medium
« Scintillation counter

Procedure:

o Preparation of Stock Solution: A master mix is prepared containing the appropriate assay
buffer, the purified kinase, and its target peptide substrate.

e Compound Addition: The test compound (e.g., VE-821) is serially diluted in DMSO and
added to the wells of a microplate. The final DMSO concentration is typically kept constant
across all wells (e.g., 7%).

e Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing
[y-33P]ATP.

 Incubation: The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a
specific duration to allow for phosphate incorporation into the substrate.
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» Reaction Termination: The reaction is stopped, often by the addition of a strong acid (e.g.,
phosphoric acid).

o Capture of Phosphorylated Substrate: The reaction mixture is transferred to a filter
membrane (e.g., phosphocellulose) that captures the phosphorylated peptide substrate.

e Washing: The filters are washed to remove unincorporated [y-33P]ATP.

o Detection: The amount of radioactivity incorporated into the substrate on the filters is
quantified using a scintillation counter.

» Data Analysis: The percentage of kinase inhibition is calculated for each compound
concentration relative to a control (DMSO alone). The IC50 (half-maximal inhibitory
concentration) or Ki (inhibition constant) values are then determined by fitting the data to a
dose-response curve.

Conclusion

VE-821 is a highly selective inhibitor of ATR kinase, demonstrating minimal cross-reactivity
against other key PIKK family members. This high degree of selectivity makes it a valuable tool
for investigating ATR-specific functions in DNA damage response and other cellular pathways.
Researchers utilizing VE-821 can have a high degree of confidence that the observed effects
are primarily due to the inhibition of ATR. For studies requiring even greater potency or for in
vivo applications, the analog VE-822 (VX-970) may also be a suitable alternative. As with any
inhibitor, it is recommended to use the lowest effective concentration and include appropriate
controls to ensure on-target activity in any given experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

e 2. selleckchem.com [selleckchem.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b612159?utm_src=pdf-body
https://www.benchchem.com/product/b612159?utm_src=pdf-body
https://www.benchchem.com/product/b612159?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025760/
https://www.selleckchem.com/products/ve-821.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

3. Radio-sensitizing effects of VE-821 and beyond: Distinct phosphoproteomic and
metabolomic changes after ATR inhibition in irradiated MOLT-4 cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. reactionbiology.com [reactionbiology.com]
e 5. Probe VE-821 | Chemical Probes Portal [chemicalprobes.org]
e 6. researchgate.net [researchgate.net]

e 7.ATM, ATR, CHK1, CHK2 and WEEZ1 inhibitors in cancer and cancer stem cells - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. aacrjournals.org [aacrjournals.org]

 To cite this document: BenchChem. [VE-821: A Comparative Guide to its Kinase Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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